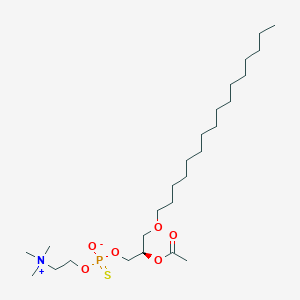
Agepsc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agepsc, also known as aged garlic extract, is a natural supplement derived from garlic. It has been used for centuries in traditional medicine for its various health benefits. In recent years, scientific research has shown that agepsc has several biochemical and physiological effects that can improve human health.
Wirkmechanismus
The exact mechanism of action of agepsc is not fully understood. However, it is believed that the sulfur compounds in agepsc, such as S-allyl cysteine, are responsible for its health benefits. These compounds have been shown to have antioxidant and anti-inflammatory properties, which can protect cells from damage and reduce inflammation in the body.
Biochemische Und Physiologische Effekte
Agepsc has several biochemical and physiological effects that can improve human health. It has been shown to increase levels of glutathione, an important antioxidant in the body. Agepsc has also been shown to reduce levels of homocysteine, an amino acid that can increase the risk of heart disease. Additionally, agepsc has been shown to improve immune function by increasing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Agepsc has several advantages for lab experiments. It is a natural supplement that is readily available and easy to administer. Agepsc is also relatively safe and has few side effects. However, agepsc can be difficult to standardize, as the concentration of sulfur compounds can vary depending on the source of garlic and the extraction method used.
Zukünftige Richtungen
There are several future directions for research on agepsc. One area of interest is its potential to prevent and treat cancer. Agepsc has been shown to have anti-cancer properties in cell and animal studies, but more research is needed to determine its effectiveness in humans. Another area of interest is agepsc's potential to improve cognitive function and prevent neurodegenerative diseases. Finally, more research is needed to determine the optimal dosage and duration of agepsc supplementation for different health conditions.
Conclusion:
In conclusion, agepsc is a natural supplement derived from garlic that has several potential health benefits. Scientific research has shown that agepsc has antioxidant, anti-inflammatory, and immune-boosting effects. Agepsc has also been studied for its potential to lower blood pressure, cholesterol levels, prevent cancer, and improve cognitive function. While agepsc has several advantages for lab experiments, more research is needed to determine its effectiveness in humans and the optimal dosage and duration of supplementation.
Synthesemethoden
Agepsc is produced by soaking garlic in ethanol for an extended period, usually up to 20 months. This process allows for the breakdown of garlic's sulfur compounds, which are responsible for its pungent odor and taste. The resulting extract is then filtered and concentrated to produce agepsc.
Wissenschaftliche Forschungsanwendungen
Agepsc has been studied extensively in scientific research for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and immune-boosting effects. Agepsc has also been studied for its potential to lower blood pressure, cholesterol levels, and improve cardiovascular health. Additionally, agepsc has been studied for its potential to prevent cancer and improve cognitive function.
Eigenschaften
CAS-Nummer |
110786-03-3 |
|---|---|
Produktname |
Agepsc |
Molekularformel |
C26H54NO6PS |
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1 |
InChI-Schlüssel |
WTHJKMQTIRLHSW-URAFEBPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
Synonyme |
1-O-hexadecyl-2-acetyl-3-thiophosphocholine 1-O-hexadecyl-2-acetyl-3-thiophosphocholine, S-(R*,S*)-isomer AGEPsC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



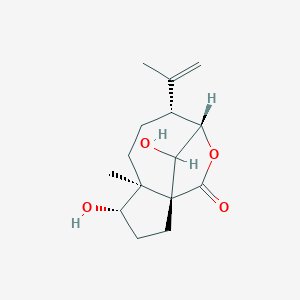
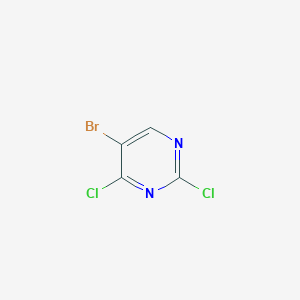
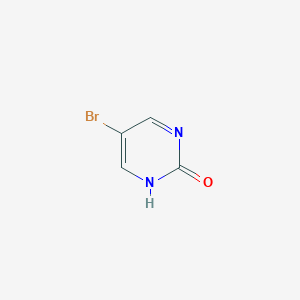
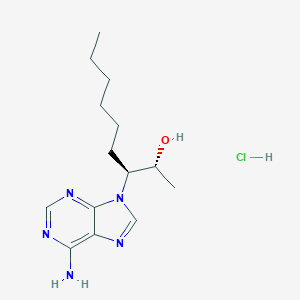
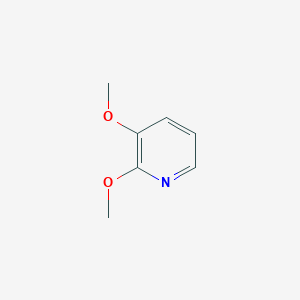
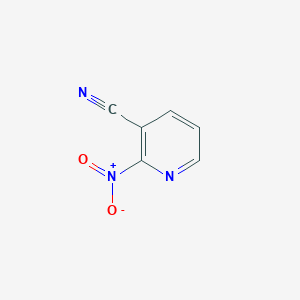
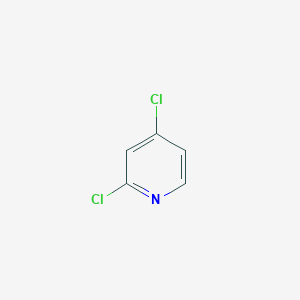
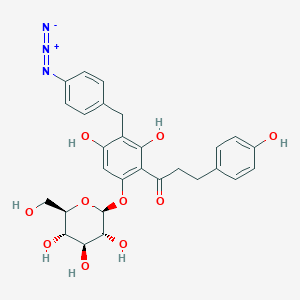
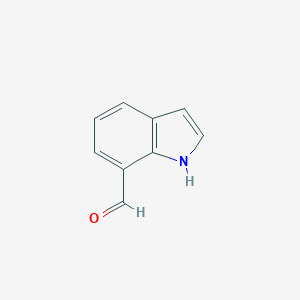
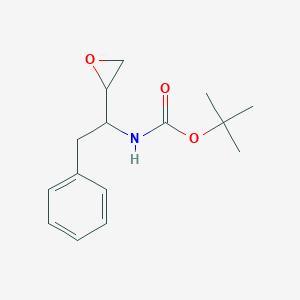
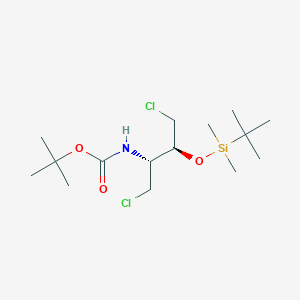
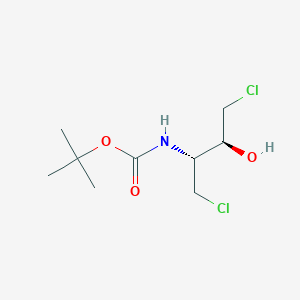
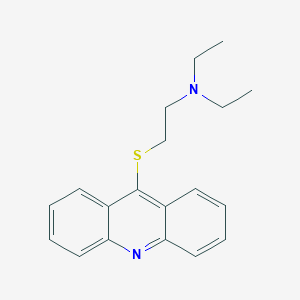
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)